molecular formula C12H22O5 B1587161 Dipropylene glycol diglycidyl ether CAS No. 41638-13-5

Dipropylene glycol diglycidyl ether

Cat. No. B1587161
CAS RN: 41638-13-5
M. Wt: 246.3 g/mol
InChI Key: UCLPDTOWSOHLJX-UHFFFAOYSA-N
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Description

Dipropylene glycol diglycidyl ether is an organic chemical compound . It is used as a reactive diluent for epoxy resin . Other uses include treating textiles and stabilizing chlorinated organic compounds .


Synthesis Analysis

Dipropylene glycol diglycidyl ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product is made by taking polypropylene glycol and epichlorohydrin and reacting in the presence of a Lewis acid catalyst to form a halohydrin . The next step is dehydrochlorination with sodium hydroxide, forming the diglycidyl ether .


Molecular Structure Analysis

The molecular structure of Dipropylene glycol diglycidyl ether includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds. There are 18 non-H bonds, 10 rotatable bonds, 2 three-membered rings, 5 ethers (aliphatic), and 2 Oxiranes .


Chemical Reactions Analysis

Dipropylene glycol diglycidyl ether undergoes many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group . It is used as a modifier for epoxy resins as a reactive diluent and flexibilizer .


Physical And Chemical Properties Analysis

Dipropylene glycol diglycidyl ether is a colorless liquid with a mild, ether-like odor . It has a molecular weight of 148.2, a boiling point of 408°F, a freezing point of -112°F, and is miscible with water .

Scientific Research Applications

Epoxy Resin Modification

Dipropylene glycol diglycidyl ether is utilized in modifying epoxy resins, enhancing their properties for engineering applications. It serves as a plasticizer in epoxy thermosets, improving their mechanical strength and strain failure rates. For instance, dipropylene glycol dibenzoate-based plasticizer has been used to modify diglycidyl ether of bisphenol A (DEGEBA) based epoxy resin, resulting in improved crosslinking density and flexural strength (Okoro et al., 2021).

Drug Delivery Systems

In the field of biomedical materials, dipropylene glycol diglycidyl ether plays a role in the synthesis of degradable and water-swellable cross-linked polyethylene glycol (PEG) phosphoester polymers. These polymers exhibit properties suitable for drug entrapment and release, indicating potential applications in drug delivery systems (Liu et al., 2011).

Polymerization Initiators

Dipropylene glycol diglycidyl ether is used as an initiator in the polymerization of various monosubstituted oxiranes. This application is significant in the fabrication of novel thermoplastic or crosslinked polyurethanes, offering a range of industrial applications (Grobelny et al., 2020).

Biosensor Fabrication

In biosensor technology, dipropylene glycol diglycidyl ether is applied for immobilizing enzymes on biosensors. This application is crucial in developing sensitive, stable, and rapid-response microelectrode biosensors for in vivo biological process monitoring (Vasylieva et al., 2011).

Hydrophobic Molecule Applications

The properties of dipropylene glycol isobornyl ether, a related compound, have been explored for its potential applications in microemulsion and emulsion formulations. This includes use in cosmetics, anti-foaming agents, and as additives in various industrial processes (Schnell et al., 2008).

Epoxy and Amine Oligomers Modification

Dipropylene glycol diglycidyl ether is involved in modifying epoxy and amine oligomers. This modification enhances the solubility and chemical interaction in epoxy-amine networks, contributing to the development of advanced polymer materials (Senchikhin et al., 2018).

Ionic Conductive Networked Polymers

In the synthesis of networked polymers with ionic conductive properties, dipropylene glycol diglycidyl ether plays a critical role. These polymers exhibit high thermal stability and good ionic conductivity, making them suitable for various technological applications (Matsumoto & Endo, 2009).

Safety And Hazards

Dipropylene glycol diglycidyl ether can cause irritation to the eyes, nose, and throat . It can also cause lassitude (weakness, exhaustion), dizziness, and headache . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-[1-[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-9(14-5-11-7-16-11)3-13-4-10(2)15-6-12-8-17-12/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPDTOWSOHLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)OCC1CO1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropylene glycol diglycidyl ether

CAS RN

41638-13-5
Record name Oxirane, 2,2'-(oxybis((methyl-2,1-ethanediyl)oxymethylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JV Crivello - Journal of Polymer Science Part A: Polymer …, 2011 - Wiley Online Library
… from this laboratory,6-8 we have reported that di- and multifunctional alkyl glycidyl ether monomers such as neopentylglycol diglycidyl ether, dipropylene glycol diglycidyl ether and …
Number of citations: 7 onlinelibrary.wiley.com
WM da Silva, H Ribeiro, JC Neves… - Journal of Applied …, 2015 - Wiley Online Library
… Tensile and impact tests were performed to evaluate the influence of the addition of oxidized and aminated MWCNTs, as well as the reactive diluent dipropylene glycol diglycidyl ether, …
Number of citations: 34 onlinelibrary.wiley.com
M Spencer - 2011 - dspace.rpi.edu
… Experiments with dipropylene glycol diglycidyl ether and 3,4-epoxycyclohexylmethyl 3 ,4 -epoxycyclohexane carboxylate (ERL-4221E) were prepared in 1-dram vials. The initiator, (4-n-…
Number of citations: 0 dspace.rpi.edu
E Murray, JH Cho, D Goodwin, T Ku, J Swaney, SY Kim… - Cell, 2015 - cell.com
… options, we chose to evaluate the following owing to their small size and high water solubility (Figure 1A): ethylene glycol diglycidyl ether (EGDGE), dipropylene glycol diglycidyl ether (…
Number of citations: 433 www.cell.com
C Nishi, N Nakajima, Y Ikada - Journal of biomedical materials …, 1995 - Wiley Online Library
The toxicity of various diepoxy compounds used for biomaterials crosslinking was investigated with a cell culture method and compared with an in vivo method. The neutral red uptake …
Number of citations: 300 onlinelibrary.wiley.com
YG Park, CH Sohn, R Chen, M McCue, DH Yun… - Nature …, 2019 - nature.com
… Differential scanning calorimetry showed that GFP cross-linked with dipropylene glycol diglycidyl ether or P3PE exhibited observable transitional enthalpy and an increased melting …
Number of citations: 268 www.nature.com
CY Ryu, MJ Spencer, JV Crivello - Macromolecules, 2012 - ACS Publications
… Figure 2 depicts the redox initiated cationic ring-opening polymerization of a 2.0 g sample of dipropylene glycol diglycidyl ether carried out using 1.0 wt % (4-n-undecyloxyphenyl)…
Number of citations: 23 pubs.acs.org
E Murray - 2016 - oastats.mit.edu
… options, we chose to evaluate the following owing to their small size and high water solubility (Figure 1A): ethylene glycol diglycidyl ether (EGDGE), dipropylene glycol diglycidyl ether (…
Number of citations: 2 oastats.mit.edu
MD Gong, XJ Pei, GX Duan, GY Zhi, ZQ Liu… - Materials & Design, 2022 - Elsevier
… ether (RDGE), neopentyl glycol diglycidyl ether (NPGDGE), 1,4-butanediol diglycidyl ether (BUDGE), diethylene glycol diglycidyl ether (DEGDGE), dipropylene glycol diglycidyl ether (…
Number of citations: 4 www.sciencedirect.com
S Farquharson, J Carignan, V Khitrov… - Industrial and …, 2004 - spiedigitallibrary.org
… Diglycidyl ether of bisphenol A (DER 331), dipropylene glycol diglycidyl ether (DER 736), triethyltetraamine (TETA), and ethyldiamine (EDA) were obtained from the Dow Chemical …
Number of citations: 20 www.spiedigitallibrary.org

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